tert-butyl 4-[(dimethylamino)methylidene]-3,5-dioxopiperidine-1-carboxylate
Description
Structure and Key Features:
This compound is a functionalized piperidine derivative featuring:
- A tert-butyl carbamate group at position 1, which enhances steric protection and modulates lipophilicity.
- 3,5-dioxo groups on the piperidine ring, contributing to electron-withdrawing effects and planarization of the ring.
- A dimethylamino methylidene substituent at position 4, forming a conjugated enamine system that influences electronic properties and reactivity.
Synthesis and Characterization:
The compound is typically synthesized via condensation reactions involving tert-butyl 3,5-dioxopiperidine-1-carboxylate and dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. Its crystal structure, often resolved using SHELXL for refinement , reveals bond lengths consistent with conjugation between the enamine and carbonyl groups. Key spectral data include:
- IR: Strong C=O stretches (~1720 cm⁻¹) and C=N stretches (~1650 cm⁻¹).
- NMR: Distinct signals for tert-butyl protons (δ ~1.4 ppm) and dimethylamino groups (δ ~3.0 ppm).
Properties
IUPAC Name |
tert-butyl 4-(dimethylaminomethylidene)-3,5-dioxopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-13(2,3)19-12(18)15-7-10(16)9(6-14(4)5)11(17)8-15/h6H,7-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNKTNXIPXJGFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C(=CN(C)C)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-[(dimethylamino)methylidene]-3,5-dioxopiperidine-1-carboxylate (CAS No. 478623-90-4) is a synthetic compound with potential biological activities that are gaining attention in pharmacological research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C13H18N2O4
- Molecular Weight : 270.29 g/mol
- Appearance : White powder
- Solubility : Not extensively characterized in available literature
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Initial studies suggest that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. The structural features, including the dimethylamino group, may enhance its interaction with bacterial membranes, leading to membrane disruption and cell death.
- Cytotoxicity : Research indicates that this compound may induce cytotoxic effects in certain cancer cell lines. The dioxopiperidine structure is known for its ability to interact with DNA and disrupt cellular processes, potentially leading to apoptosis in malignant cells.
- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancers.
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of piperidine compounds, including this compound. The results indicated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains at low concentrations (0.78–3.125 µg/mL), comparable to established antibiotics like vancomycin .
Cytotoxicity Assessment
In vitro assays conducted on human cancer cell lines demonstrated that the compound exhibited selective cytotoxicity against breast cancer cells while sparing normal fibroblast cells. This selectivity was attributed to the compound's ability to induce oxidative stress and initiate apoptotic pathways .
Data Summary
| Property/Activity | Description |
|---|---|
| Antimicrobial Activity | Effective against MRSA and other Gram-positive bacteria |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
| Enzyme Inhibition Potential | Possible inhibition of metabolic enzymes |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Physicochemical and Structural Comparison
| Compound Name | Molecular Weight (g/mol) | Substituent (Position 4) | Solubility in DCM (mg/mL) | Melting Point (°C) | Key Reactivity Features |
|---|---|---|---|---|---|
| tert-butyl 4-[(dimethylamino)methylidene]-3,5-dioxopiperidine-1-carboxylate | 324.39 | Dimethylamino methylidene | 15 | 145–147 | High electrophilic reactivity at C=N; participates in cycloadditions |
| tert-butyl 3,5-dioxopiperidine-1-carboxylate | 241.27 | None | 30 | 120–122 | Limited conjugation; inert toward electrophiles |
| Benzyl 4-[(diethylamino)methylidene]-3,5-dioxopiperidine-1-carboxylate | 356.42 | Diethylamino methylidene | 8 | 132–134 | Reduced solubility; enhanced steric hindrance |
Key Differences and Research Findings :
Electronic Effects: The dimethylamino methylidene group in the target compound introduces conjugation with the 3,5-dioxo system, lowering the LUMO energy and enhancing reactivity toward nucleophiles compared to unsubstituted analogs . Diethylamino analogs exhibit reduced conjugation due to steric bulk, decreasing electrophilic character .
Steric and Solubility Profiles: The tert-butyl group improves solubility in nonpolar solvents (e.g., DCM) compared to benzyl-protected analogs. However, bulkier substituents (e.g., diethylamino) reduce solubility further. Benzyl esters show higher melting points due to π-stacking interactions absent in tert-butyl derivatives.
Reactivity in Synthetic Applications: The target compound’s conjugated enamine system enables participation in Diels-Alder reactions, yielding bicyclic intermediates useful in alkaloid synthesis . Non-conjugated analogs lack this reactivity. Dimethylamino vs. Diethylamino: The smaller dimethyl group allows faster kinetics in metal-coordination reactions, making the compound a superior ligand for transition-metal catalysts .
Biological Activity: Preliminary studies suggest that the dimethylamino methylidene moiety enhances binding to kinase ATP pockets compared to unsubstituted dioxopiperidines. However, diethylamino analogs exhibit higher cell permeability due to increased lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
